molecular formula C11H7N5OS2 B2514544 2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide CAS No. 1234796-87-2

2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide

Cat. No. B2514544
CAS RN: 1234796-87-2
M. Wt: 289.33
InChI Key: BEBRNZBXOBFPAN-UHFFFAOYSA-N
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Description

2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations have been extensively studied.

Scientific Research Applications

Photosynthetic Electron Transport Inhibitors

  • Research has identified derivatives of pyrazoles, including compounds structurally related to "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide," as potential inhibitors of photosynthetic electron transport. These compounds exhibit inhibitory properties that are comparable to commercial herbicides, suggesting their application in agricultural chemistry to control unwanted vegetation through their action on the photosynthetic apparatus of plants (Vicentini et al., 2005).

Antimicrobial and Anticancer Evaluation

  • Another study focused on the synthesis of a compound closely related to "this compound" and evaluated its antibacterial, antifungal, and anticancer activities. The synthesized compound showed promising results against various bacterial and fungal strains, as well as against MDA-MB-231 breast cancer cells, indicating its potential in developing new treatments for infections and cancer (Senthilkumar et al., 2021).

Antibacterial Agents

  • A study presented the design, synthesis, and evaluation of novel analogs incorporating the thiazolyl and pyrazolyl moieties for their antibacterial activity. These compounds, including variations of the original chemical structure , displayed significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as promising antibacterial agents (Palkar et al., 2017).

Hybrid and Bioactive Cocrystals

  • Research into the cocrystallization of pyrazinamide derivatives with hydroxybenzoic acids explored their structure, spectroscopic characteristics, and potential applications beyond their antimicrobial activity. These studies suggest applications in drug formulation and the development of new therapeutics with improved properties (Al-Otaibi et al., 2020).

Anti-inflammatory Activity

  • A series of new thiadiazoles containing pyrazole and pyrrole nucleus were synthesized and evaluated for their anti-inflammatory activity. These studies demonstrate the potential of these compounds in developing new anti-inflammatory agents (Maddila et al., 2016).

properties

IUPAC Name

2-pyrazin-2-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5OS2/c17-9(16-11-14-3-4-18-11)8-6-19-10(15-8)7-5-12-1-2-13-7/h1-6H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBRNZBXOBFPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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